molecular formula C8H10O3 B11479751 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B11479751
M. Wt: 154.16 g/mol
InChI Key: XXRFAEWHLDWQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-6,8-dioxabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an ethynyl group and two oxygen atoms forming a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the reaction of levoglucosenone with ethynyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, pyridine, and triphenylphosphine. Reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include chlorinated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with various molecular targets, including enzymes and receptors. The ethynyl group can participate in nucleophilic addition reactions, while the dioxabicyclo ring system can undergo rearrangements under specific conditions . These interactions can lead to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol include:

Uniqueness

What sets 4-Ethynyl-6,8-dioxabicyclo[32The presence of both an ethynyl group and a dioxabicyclo ring system allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2

InChI Key

XXRFAEWHLDWQRC-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC2COC1O2)O

Origin of Product

United States

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